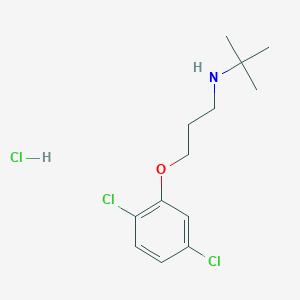
N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride is a chemical compound commonly known as propranolol. It belongs to the class of drugs called beta-blockers and is used to treat various conditions such as high blood pressure, angina, and irregular heartbeats. Propranolol works by blocking the effects of adrenaline and other stress hormones on the heart and blood vessels, thereby reducing heart rate and blood pressure.
作用機序
Propranolol works by blocking the beta-adrenergic receptors in the heart and blood vessels, thereby reducing the effects of adrenaline and other stress hormones. This leads to a decrease in heart rate, blood pressure, and oxygen demand by the heart. It also reduces the risk of arrhythmias and improves blood flow to the heart.
Biochemical and Physiological Effects
Propranolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the body's "fight or flight" response. It also reduces the release of renin, a hormone that regulates blood pressure. Propranolol has been found to improve the oxygen supply to the heart and reduce the risk of heart failure.
実験室実験の利点と制限
Propranolol has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has a well-established safety profile and can be administered orally or intravenously. However, propranolol has limitations in lab experiments. It has a short half-life and can be rapidly metabolized by the liver, which can affect its efficacy. It also has non-specific effects on other beta-adrenergic receptors, which can lead to unwanted side effects.
将来の方向性
Propranolol has several potential future directions for research. It has been found to be effective in the treatment of post-traumatic stress disorder (PTSD) and may have potential in the treatment of other anxiety disorders. It has also been found to have anti-tumor effects in some types of cancer and may have potential as an anti-cancer drug. Research is also ongoing to investigate the use of propranolol in the treatment of chronic pain and as a neuroprotective agent in traumatic brain injury.
In conclusion, N-(tert-butyl)-3-(2,5-dichlorophenoxy)-1-propanamine hydrochloride, or propranolol, is a widely used beta-blocker with several therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions make it an important compound for scientific research.
合成法
Propranolol is synthesized by the reaction of 2,5-dichlorophenol with propylene oxide to form 3-(2,5-dichlorophenoxy)-1-propanol, which is then converted to the corresponding amine using tert-butylamine. The final product is obtained by reacting the amine with hydrochloric acid.
科学的研究の応用
Propranolol has been extensively studied for its therapeutic potential in various medical conditions. It has been found to be effective in the treatment of hypertension, angina, and arrhythmias. It is also used in the management of migraine headaches, anxiety disorders, and stage fright.
特性
IUPAC Name |
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.ClH/c1-13(2,3)16-7-4-8-17-12-9-10(14)5-6-11(12)15;/h5-6,9,16H,4,7-8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPKNNTVIAZKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCOC1=C(C=CC(=C1)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,5-dichlorophenoxy)propyl]-2-methylpropan-2-amine;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-morpholinyl)ethyl]-4-phenoxybutanamide](/img/structure/B5039452.png)
![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
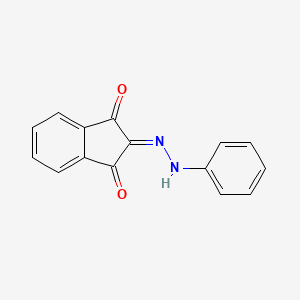
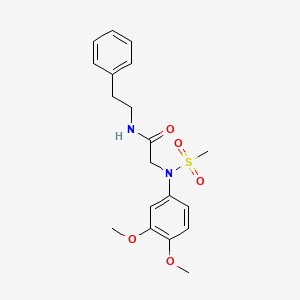
![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)
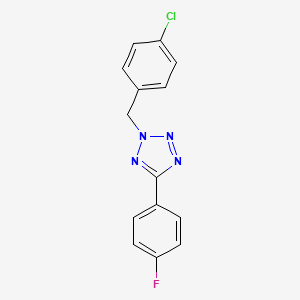

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)
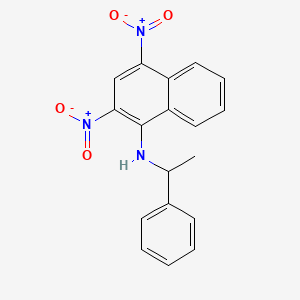

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)